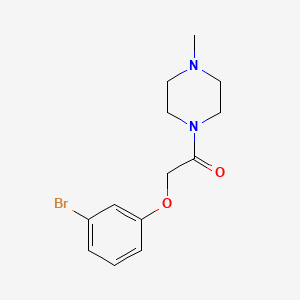

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Description

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a central ethanone backbone substituted with a 3-bromophenoxy group and a 4-methylpiperazinyl moiety. Its molecular formula is C₁₃H₁₆BrN₂O₂ (MW: 329.19 g/mol). This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting neurological and enzymatic pathways .

Properties

IUPAC Name |

2-(3-bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZSMTQOGWZNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known by its CAS number 945141-04-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and research findings.

- Molecular Formula : C13H17BrN2O

- Molecular Weight : 313.19 g/mol

- Structure : The compound features a bromophenoxy group and a piperazine moiety, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within the same class. Although specific data for this compound is limited, related derivatives have shown significant activity against various pathogens.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 10 | Not specified | E. coli |

| 13 | Not specified | Candida albicans |

These derivatives demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating persistent infections .

Anticancer Activity

The anticancer potential of compounds with similar structures has been explored in various studies. For instance, derivatives have shown cytostatic effects against cancer cell lines. While detailed studies on this compound are scarce, the presence of the piperazine ring is often associated with enhanced anticancer activity.

These findings suggest that modifications to the piperazine structure can lead to varying degrees of cytotoxicity against cancer cells.

Neuroprotective Activity

The neuroprotective potential of this compound is particularly noteworthy. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| 3a | 3.48 |

| 3b | 26.65 |

| 3c | 15.09 |

These compounds not only inhibited AChE but also showed promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies

Several case studies have examined the efficacy of piperazine derivatives in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that certain piperazine derivatives exhibited potent antibacterial and antifungal activities, with MIC values significantly lower than standard antibiotics.

- Neuroprotective Effects : Research indicated that compounds structurally similar to this compound displayed protective effects against oxidative stress in neuronal cells, reducing cell death rates significantly.

Scientific Research Applications

Research indicates that 2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone exhibits various biological activities:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties. The piperazine ring is often associated with neuroactive effects, making this compound a candidate for further exploration in mood disorder treatments.

- Antimicrobial Properties : The presence of the bromophenoxy group may enhance the compound's ability to interact with microbial membranes, suggesting potential antimicrobial activity. This area requires further investigation to establish efficacy and mechanisms.

- Cancer Research : Compounds related to this compound have been studied for their ability to inhibit cancer cell proliferation. This compound could be evaluated for its cytotoxic effects against specific cancer cell lines.

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

| Application Area | Description |

|---|---|

| Antidepressants | Investigated for mood regulation and treatment of depression. |

| Antimicrobial Agents | Potential use as an antibiotic or antifungal agent. |

| Oncology | Evaluation for use in cancer therapies targeting specific cell lines. |

| Neurological Disorders | Possible applications in treating anxiety or other neurological conditions. |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored derivatives of piperazine and their effects on serotonin receptors, indicating that modifications could enhance antidepressant properties .

- Antimicrobial Screening : Research conducted by a team at a pharmaceutical university evaluated various brominated compounds for their antimicrobial efficacy against resistant strains of bacteria . Results suggested that similar compounds could provide a framework for developing new antibiotics.

- Cancer Cell Proliferation : A study focusing on the cytotoxic effects of phenoxy-substituted piperazines on cancer cell lines demonstrated promising results, indicating that further investigation into this compound could be beneficial in oncology .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the meta position of the phenoxy group enables SNAr reactions under specific conditions. The electron-deficient aromatic ring facilitates nucleophilic displacement, particularly with strong nucleophiles like amines or alkoxides.

Example Reaction:

Reaction with morpholine in the presence of a Pd catalyst yields substitution products. Similar methodologies are observed in structurally related compounds, such as 2-(4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, where chlorine is replaced under milder conditions compared to bromine .

Condensation Reactions

The ketone group in the ethanone moiety participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These reactions are critical for generating derivatives with enhanced biological activity .

Hydrazone Formation:

Treatment with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazone. This intermediate is a precursor for synthesizing triazole derivatives via cyclization with carbon disulfide .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Reflux, ethanol | Hydrazone derivative | Intermediate for triazole synthesis |

| Hydroxylamine | HCl, ethanol, 60°C | Oxime derivative | Chelation studies |

Piperazine Functionalization

The secondary amines in the 4-methylpiperazine group undergo alkylation or acylation. For example, reaction with methyl iodide in basic conditions quaternizes the nitrogen, altering solubility and pharmacological properties.

Alkylation Example:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, rt | N-Methylated derivative | Increased hydrophobicity |

Comparative Reactivity with Structural Analogs

The bromine atom’s larger size and polarizability compared to chlorine or fluorine analogs slows SNAr kinetics but improves selectivity in coupling reactions.

| Compound | Halogen | Relative SNAr Rate (vs. Br) | Preferred Reactions |

|---|---|---|---|

| 2-(3-Bromophenoxy)-... | Br | 1.0 | SNAr, Suzuki coupling |

| 2-(3-Chlorophenoxy)-... | Cl | 2.3 | Rapid SNAr |

| 2-(3-Fluorophenoxy)-... | F | 0.4 | Electrophilic substitution |

Coupling Reactions

The bromophenoxy group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. This is pivotal for synthesizing biphenyl derivatives, which are explored in drug discovery .

Suzuki Coupling Example:

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-(3-Biphenylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | 75–80 |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs and their properties:

*Estimated using XLogP3 or analogous methods.

Key Observations:

- Phenoxy vs. Phenyl Substitution: The target compound’s 3-bromophenoxy group introduces an ether oxygen, increasing polarity (logP ~2.8) compared to phenyl analogs (logP >3.0) . This may improve aqueous solubility but reduce blood-brain barrier penetration.

- Piperazine vs. Piperidine : Piperazine’s secondary amine provides two hydrogen-bonding sites, enhancing interactions with biological targets compared to piperidine derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts Acylation : Reacting 3-bromophenol with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety .

- Aminomethylation : Coupling the intermediate bromophenoxy ethanone with 4-methylpiperazine via nucleophilic substitution or reductive amination, depending on the activating groups .

- Key Considerations : Solvent selection (e.g., dichloromethane for Friedel-Crafts), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography to isolate the final product .

Q. How is the structural identity of this compound confirmed in academic research?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., C–Br bond distance ≈ 1.89 Å, confirming bromine substitution) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.8 ppm (piperazine CH₂ groups) and δ 7.2–7.6 ppm (aromatic protons from bromophenoxy) .

- ¹³C NMR : Carbonyl signals near δ 205 ppm (ketone) and δ 120–140 ppm (aromatic carbons) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 339.1 (calculated for C₁₃H₁₆BrN₂O₂) .

Q. What analytical techniques are used to assess purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) .

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, indicating thermal stability .

- UV-Vis Spectroscopy : λₘₐₓ ≈ 270 nm (π→π* transitions in the aromatic system) .

Q. What preliminary biological screening approaches are recommended?

- In vitro Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperazine derivatives) using fluorescence-based protocols .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation; FeCl₃ may reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling .

- Temperature Gradients : Lower temperatures (e.g., –10°C) minimize decomposition of bromophenoxy intermediates .

Q. How should researchers address contradictory spectral data during characterization?

- Dynamic NMR Studies : Resolve rotational barriers in piperazine rings (e.g., coalescence temperature analysis) .

- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs if SCXRD data conflicts with solution-phase NMR .

- DFT Calculations : Compare experimental vs. computed NMR/IR spectra to identify conformational isomers .

Q. What experimental designs are suitable for studying its biological mechanism of action?

Q. How can computational modeling predict reactivity or degradation pathways?

Q. What strategies mitigate data reproducibility challenges in cross-laboratory studies?

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .

- Batch-to-Batch Consistency : Use HPLC-PDA to ensure purity >98% across synthetic batches .

- Open Data Repositories : Share raw spectral data (e.g., via Zenodo) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.